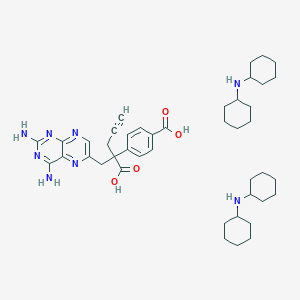

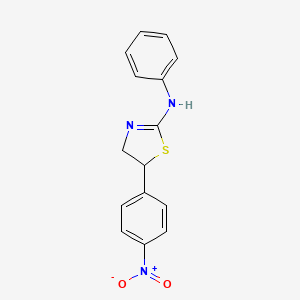

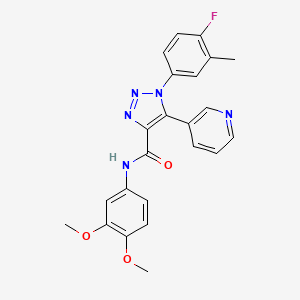

![molecular formula C11H11N3S2 B2502039 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097904-33-9](/img/structure/B2502039.png)

5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thienopyrimidine derivatives are important in medicinal chemistry due to their structural similarity to purines . They have various biological activities and are widely represented in medicinal chemistry .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives can be characterized by techniques such as 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can be determined by techniques such as IR spectroscopy and NMR .Aplicaciones Científicas De Investigación

- Thieno[2,3-d]pyrimidine derivatives have shown promise as anticancer agents . Researchers have investigated their potential to inhibit tumor growth and metastasis.

- Thieno[2,3-d]pyrimidine derivatives have demonstrated antibacterial properties . These compounds could be explored as novel antibiotics to combat drug-resistant bacterial strains.

- Some thieno[2,3-d]pyrimidine derivatives exhibit anti-inflammatory activity . Understanding their impact on inflammatory pathways could contribute to the development of anti-inflammatory drugs.

- Thieno[2,3-d]pyrimidine compounds have been investigated for antiviral activity . Their ability to inhibit viral replication or entry could be crucial in managing viral infections.

- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been proposed as models for antimalarial drug development .

Anticancer Properties

Antibacterial Activity

Anti-Inflammatory Effects

Antiviral Potential

Antimalarial Agents

Histone Deacetylase Inhibition

Mecanismo De Acción

Target of Action

The primary targets of 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[22Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been associated with valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with various enzymes such as kinases and phosphodiesterases . These interactions can lead to changes in cellular processes, potentially contributing to their observed pharmacological effects .

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with the modulation of various biochemical pathways due to their antioxidant properties . They can scavenge reactive oxygen species, which may be of great value in preventing the onset and propagation of oxidative diseases .

Result of Action

Thieno[3,2-d]pyrimidines have been associated with a range of pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .

Action Environment

It is known that factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of the body’s defense systems against reactive oxygen species . This could potentially influence the effectiveness of antioxidants like thieno[3,2-d]pyrimidines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c1-2-15-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDKDUAEKCVASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

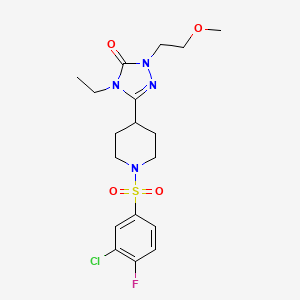

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

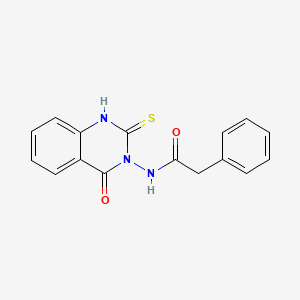

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)

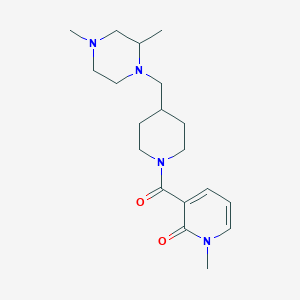

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)